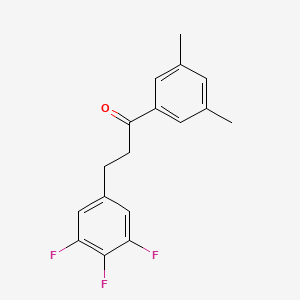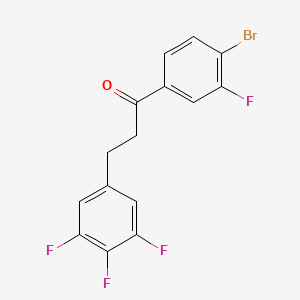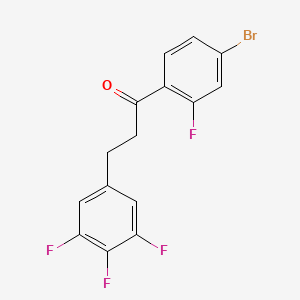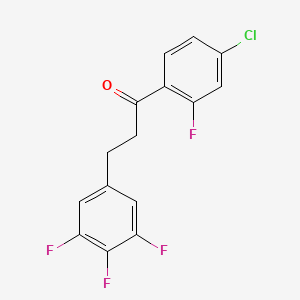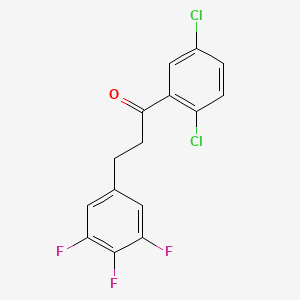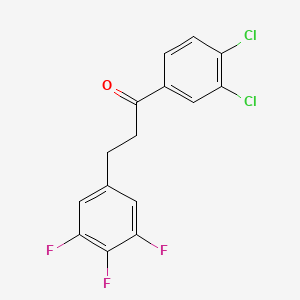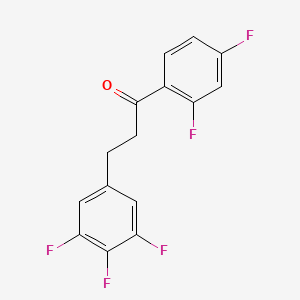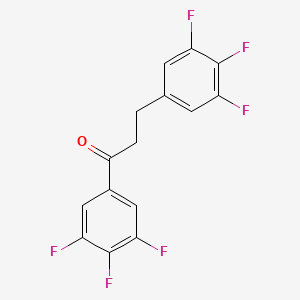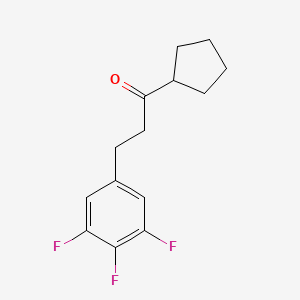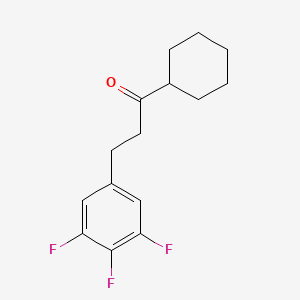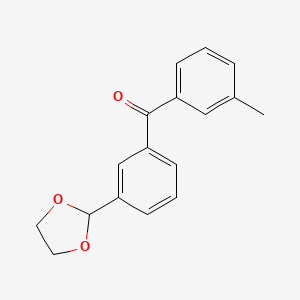![molecular formula C11H15NO3 B1328020 [(3-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 947013-82-3](/img/structure/B1328020.png)
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
- The research by Wang et al. (2016) focused on synthesizing new compounds using indole carboxylic acids, which share a structural similarity to (3-Methoxy-benzyl)-methyl-amino-acetic acid. These synthesized compounds include indole-benzimidazoles, highlighting the potential for (3-Methoxy-benzyl)-methyl-amino-acetic acid in the synthesis of novel organic compounds (Wang et al., 2016).
Structural Analysis
- A study by Camerman et al. (2005) examined the crystal structure of related compounds, providing insights into the structural aspects that could be relevant to (3-Methoxy-benzyl)-methyl-amino-acetic acid. This research contributes to understanding the molecular structure and properties of similar compounds (Camerman et al., 2005).
Chemical Reactivity and Synthesis
- The work by Percino and Hernández (2007) involved studying reactions of methyl 2-hydroxy-2-methoxy acetate with various amino alcohols, including N-benzylethanolamine, which has a similar structure to (3-Methoxy-benzyl)-methyl-amino-acetic acid. This research is significant for understanding the reactivity and potential synthetic applications of these compounds (Percino & Hernández, 2007).
Natural Product Isolation
- Kirmizigul et al. (2003) isolated novel compounds from Turkish lichens, one of which shares structural similarities with (3-Methoxy-benzyl)-methyl-amino-acetic acid. This suggests potential for the discovery of similar compounds in natural sources (Kirmizigul et al., 2003).
Polymer Precursors
- Research by García-Martín et al. (2000, 2001) focused on the synthesis of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a precursor in the preparation of a chiral β-polyamide. This research is relevant as it demonstrates the use of structurally similar compounds in polymer science (García-Martín et al., 2000), (García-Martín et al., 2001).
Development of Prodrugs
- Gupta et al. (2009) evaluated the chemical and enzymatic stability of prodrugs containing methoxy linkers. This study is pertinent as it illustrates how structural components similar to (3-Methoxy-benzyl)-methyl-amino-acetic acid can influence the stability and efficacy of prodrugs (Gupta et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a variety of mechanisms, including electrophilic substitution
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 20924 , which suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities suggest that this compound could potentially have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYITHOCWGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

